molecular formula C23H23FN6O2 B2556122 7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione CAS No. 673490-86-3

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2556122
CAS No.: 673490-86-3
M. Wt: 434.475
InChI Key: UGWXHXRZNHNYPW-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a purine-2,6-dione core substituted with a 2-fluorophenylmethyl group, a methyl group, and a 4-phenylpiperazin-1-yl group.

Properties

CAS No.

673490-86-3

Molecular Formula

C23H23FN6O2

Molecular Weight

434.475

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C23H23FN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-7-5-6-10-18(16)24)22(25-20)29-13-11-28(12-14-29)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,26,31,32)

InChI Key

UGWXHXRZNHNYPW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine-2,6-dione core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of Substituents: The 2-fluorophenylmethyl group, methyl group, and 4-phenylpiperazin-1-yl group are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-Purine-2,6-Dione Derivatives: These compounds share a similar purine-2,6-dione core but differ in their substituents, leading to variations in their biological activity and applications.

    2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds have a similar piperazine moiety but differ in their core structure, resulting in different pharmacological properties.

Uniqueness

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

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